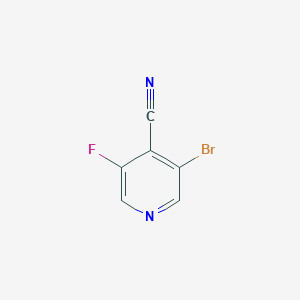

3-Bromo-5-fluoroisonicotinonitrile

Description

3-Bromo-5-fluoroisonicotinonitrile (CAS: 1353636-66-4) is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂. It features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitrile group at the 2-position of the pyridine ring. This compound is primarily used as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen and electron-withdrawing nitrile group, which facilitate cross-coupling and functionalization reactions .

Properties

IUPAC Name |

3-bromo-5-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFQLJNXSVDWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856252 | |

| Record name | 3-Bromo-5-fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353636-66-4 | |

| Record name | 3-Bromo-5-fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the bromination of 5-fluoroisonicotinonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoroisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent and catalyst.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base and solvent like tetrahydrofuran.

Major Products:

Substitution Reactions: Products include various substituted isonicotinonitriles.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Bromo-5-fluoroisonicotinonitrile has been explored for its potential antimicrobial properties. Research indicates that derivatives of isonicotinonitrile can exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Bacillus subtilis. The incorporation of halogens like bromine and fluorine may enhance the binding affinity to bacterial targets, thus improving efficacy.

Case Study: Synthesis of Schiff Base Ligands

In a study focused on synthesizing Schiff base ligands from this compound, researchers reported successful formation of metal complexes that demonstrated notable antibacterial activity. The synthesis involved the condensation of this compound with various amines in an alcoholic medium, yielding compounds that were screened for biological activity against a range of bacteria.

Pharmaceutical Applications

Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to novel therapeutic agents targeting specific biological pathways. The interaction studies involving this compound suggest potential applications in drug design aimed at diseases influenced by enzyme or receptor activity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across biological membranes, making it a candidate for oral drug formulations. It is also noted to inhibit certain cytochrome P450 enzymes (CYP1A2), which could influence drug metabolism .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized as a precursor for synthesizing functional materials, including polymers and coordination compounds. Its unique halogenation pattern allows for the development of materials with specific electronic and optical properties.

Case Study: Coordination Polymers

Research has shown that this compound can be used to create coordination polymers with transition metals, which exhibit interesting magnetic and luminescent properties. These materials have potential applications in sensors and electronic devices .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoroisonicotinonitrile in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Key Properties :

- Purity : Available at 95% (industrial grade) and 98% (research grade) depending on supplier specifications .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper handling requires precautions such as using gloves and eye protection .

- Storage : Stable at 4–8°C under inert conditions .

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, or halogenation patterns. These variations influence reactivity, solubility, and applications.

Table 1: Key Structural and Functional Comparisons

Electronic and Reactivity Differences

- Halogen Position: Bromine at the 3-position (target compound) vs. 5-position (5-Bromo-3-fluoropicolinonitrile) alters electronic density, affecting regioselectivity in cross-coupling reactions .

- Functional Groups: The nitrile group in 3-Bromo-5-fluoroisonicotinonitrile enhances electrophilicity compared to the amide in 2-Bromo-5-fluoroisonicotinamide, making it more reactive in nucleophilic substitutions .

Physicochemical Properties

- Solubility: Nitrile-containing analogs (e.g., this compound) exhibit lower aqueous solubility compared to carboxylic acid derivatives (e.g., 5-Bromo-2-fluoroisonicotinic acid, CAS 1214377-40-8) due to reduced polarity .

- LogP : The nitrile group lowers the logP (lipophilicity) relative to methyl-substituted analogs like 5-Bromo-3-fluoro-2-methylpyridine, impacting membrane permeability in drug candidates .

Biological Activity

3-Bromo-5-fluoroisonicotinonitrile (CAS No. 1353636-66-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₆H₂BrFN₂

- Molecular Weight : 201.00 g/mol

- InChI Key : CBFQLJNXSVDWCL-UHFFFAOYSA-N

- Log P (octanol-water partition coefficient) : 1.46 (indicating moderate lipophilicity) .

This compound exhibits a variety of biological activities attributed to its structural properties. Its mechanism of action is primarily linked to:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit specific kinases involved in cancer cell proliferation.

- Antimicrobial Activity : Some studies indicate that isonicotinonitriles can exhibit antimicrobial properties, potentially acting against bacterial and fungal strains.

Pharmacological Effects

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of isonicotinonitriles can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways .

- The compound may affect pathways related to tumor growth and metastasis, although specific data on this compound remains limited.

- Neuroprotective Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of related isonicotinonitriles reported significant cytotoxicity against human breast cancer cell lines. The compound induced G2/M phase arrest and increased apoptosis markers, suggesting a promising avenue for further research into its application in oncology .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, a related compound demonstrated a reduction in neuronal cell death and improved cognitive function in treated animals. This suggests that this compound may share similar protective qualities .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-fluoroisonicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation or cyanation of fluorinated pyridine precursors. For example, bromination of 5-fluoroisonicotinonitrile using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) can introduce the bromine atom at the 3-position . Alternatively, Suzuki-Miyaura cross-coupling between boronic acids and brominated intermediates may be employed for regioselective functionalization . Yield optimization requires precise control of temperature (e.g., 60–80°C for bromination) and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine substitution patterns, while NMR identifies nitrile and aromatic carbon environments .

- IR : A strong absorption band near 2230 cm confirms the nitrile group, and halogen (C-Br) stretches appear around 500–600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 199.93) and isotopic patterns for bromine .

Q. How should researchers handle safety concerns during synthesis or handling of this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar bromo-fluoro compounds .

- First Aid : In case of inhalation, move to fresh air and seek medical attention if symptoms persist. Use PPE (gloves, goggles) to avoid skin/eye contact, as per SDS guidelines for halogenated nitriles .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

- Methodological Answer :

- Directing Groups : The nitrile group acts as a meta-director, while bromine and fluorine influence electronic effects. Computational modeling (DFT) can predict reactive sites for cross-coupling reactions .

- Catalytic Systems : Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in Buchwald-Hartwig amination or Ullmann coupling .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine - HSQC NMR to assign overlapping aromatic signals and X-ray crystallography for unambiguous structural confirmation .

- Isotopic Labeling : Introduce or labels to track nitrile or fluorine environments in complex reaction mixtures .

Q. How does the electronic interplay between bromine and fluorine substituents affect reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Hammett Analysis : Fluorine’s strong electron-withdrawing effect (-I) deactivates the ring, while bromine’s polarizability (+R) creates localized charge. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal rate-determining steps .

- Competitive Experiments : Compare substitution rates with mono-halogenated analogs (e.g., 3-bromoisonicotinonitrile vs. 5-fluoroisonicotinonitrile) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.